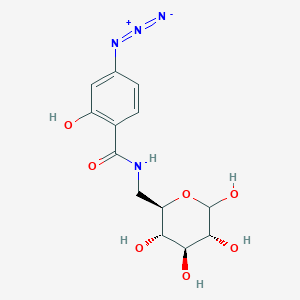
2,8-Dimethylquinoline hydrochloride
Descripción general
Descripción
2,8-Dimethylquinoline hydrochloride (DMQH) is an organic compound that belongs to the quinoline family. It has a molecular formula of C11H12ClN . The empirical formula is C11H12N2·HCl .
Synthesis Analysis
Quinoline derivatives, including 2,8-Dimethylquinoline, can be synthesized through various methods. One such method involves the reaction of aldehydes and aryl ethylidene malononitriles via an intermolecular cyclization process under microwave irradiation in ethylene glycol and NaOH as a base . Another method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .
Molecular Structure Analysis
The molecular structure of 2,8-Dimethylquinoline hydrochloride consists of a benzene ring fused with a pyridine moiety . The average mass is 193.673 Da, and the monoisotopic mass is 193.065826 Da .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2,8-Dimethylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
2,8-Dimethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 255.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 105.0±11.3 °C .
Aplicaciones Científicas De Investigación
Pharmacology
2,8-Dimethylquinoline hydrochloride plays a significant role in pharmacology due to its quinoline structure, which is a key pharmacophore in many therapeutic agents . Quinoline derivatives exhibit a broad spectrum of biological activities, including:
Industrial Chemistry
In industrial chemistry, 2,8-Dimethylquinoline hydrochloride is utilized for its chemical reactivity, which is similar to benzene and pyridine ring systems. It undergoes various substitution reactions, making it valuable in the synthesis of dyes, resins, and other industrial chemicals .
Synthetic Organic Chemistry
This compound is integral in synthetic organic chemistry, serving as a building block for complex molecular structures. Its derivatives are used in the synthesis of natural products and drugs, leveraging reactions like Friedländer synthesis .
Green Chemistry
2,8-Dimethylquinoline hydrochloride is involved in green chemistry initiatives, where it’s used in eco-friendly synthesis processes. This includes multicomponent one-pot reactions and solvent-free conditions, utilizing microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .
Medicinal Chemistry
In medicinal chemistry, the quinoline motif of 2,8-Dimethylquinoline hydrochloride is essential for creating compounds with a wide range of pharmacological activities. It’s a privileged structure in drug discovery programs due to its efficacy in various bio-responses .
Drug Discovery
The compound’s derivatives are considered a privileged structure in drug discovery due to their broad spectrum of bio-responses. They are vital in the discovery and development of new drugs, with increased lipophilic properties enhancing COX-2 inhibitory potency and selectivity .
Biochemistry
In biochemistry, 2,8-Dimethylquinoline hydrochloride’s derivatives are used to study enzyme inhibition, receptor binding, and signal transduction pathways. They help in understanding the biochemical basis of diseases and the development of biochemical assays .
Chemical Engineering
From a chemical engineering perspective, 2,8-Dimethylquinoline hydrochloride is important for process optimization in the synthesis of complex molecules. It’s used in 2-D NMR spectroscopy for characterizing the connectivity of hydrogen atoms in quinoline rings .
Safety and Hazards
Propiedades
IUPAC Name |
2,8-dimethylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-4-3-5-10-7-6-9(2)12-11(8)10;/h3-7H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXFGYTPWEYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677845 | |
| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylquinoline hydrochloride | |
CAS RN |
53826-01-0 | |
| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dimethylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)




![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)





